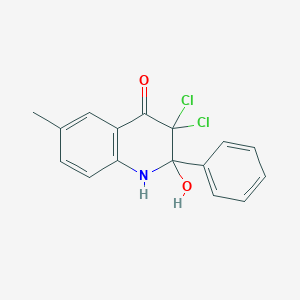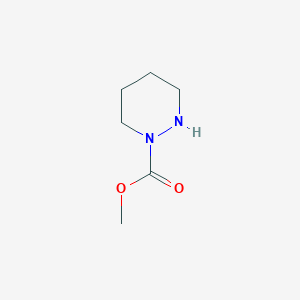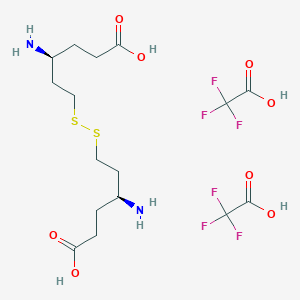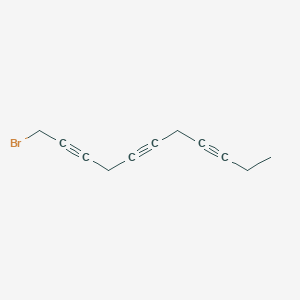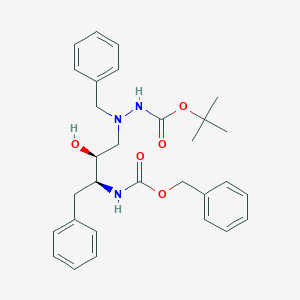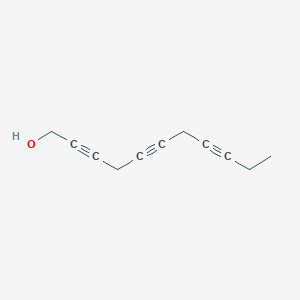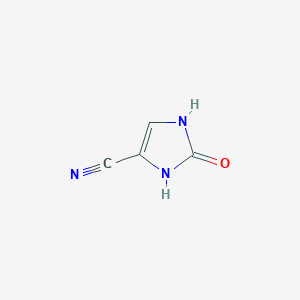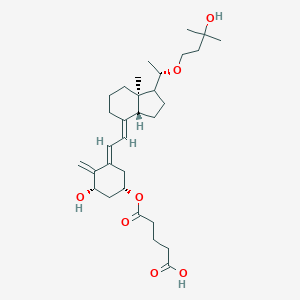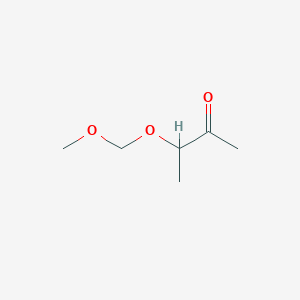
3-(Methoxymethoxy)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)butan-2-one is a chemical compound that belongs to the family of ketones. It is also known as PMK glycidate and is widely used in scientific research applications. The compound has gained significant attention in recent years due to its potential use in the synthesis of illicit drugs such as MDMA. In
Mechanism Of Action
The mechanism of action of 3-(Methoxymethoxy)butan-2-one is not well understood. However, it is believed that the compound acts as a precursor for the synthesis of other compounds such as MDMA. The compound may also have other biological activities that have not yet been fully explored.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(Methoxymethoxy)butan-2-one are not well known. However, it is believed that the compound may have effects on the central nervous system and may act as a stimulant. The compound may also have other effects on the body that have not yet been fully explored.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(Methoxymethoxy)butan-2-one in lab experiments include its high purity and stability. The compound is also readily available, making it easy to obtain for research purposes. However, the limitations of using PMK glycidate in lab experiments include its potential for misuse in the synthesis of illicit drugs. Researchers must take appropriate precautions to prevent the unauthorized use of the compound.
Future Directions
There are several future directions for the research of 3-(Methoxymethoxy)butan-2-one. One area of research is the exploration of the compound's biological activities and potential therapeutic applications. Another area of research is the development of new synthesis methods for PMK glycidate that are more efficient and cost-effective. Additionally, researchers may explore the use of the compound in the synthesis of other compounds with potential therapeutic applications.
Conclusion:
In conclusion, 3-(Methoxymethoxy)butan-2-one is a chemical compound that has various scientific research applications. The compound is used as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of illicit drugs such as MDMA. While the mechanism of action and biochemical and physiological effects of the compound are not well understood, there are several future directions for research in this area. Researchers must take appropriate precautions to prevent the unauthorized use of the compound.
Synthesis Methods
The synthesis of 3-(Methoxymethoxy)butan-2-one involves the reaction between glycidol and piperonal. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified using various techniques such as distillation and recrystallization. The synthesis of PMK glycidate is a complex process and requires specialized equipment and expertise.
Scientific Research Applications
3-(Methoxymethoxy)butan-2-one has various scientific research applications, including its use as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrances. The compound is also used in the synthesis of illicit drugs such as MDMA. In addition, PMK glycidate is used as a reagent in analytical chemistry for the detection of various compounds.
properties
CAS RN |
145102-96-1 |
|---|---|
Product Name |
3-(Methoxymethoxy)butan-2-one |
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-(methoxymethoxy)butan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3 |
InChI Key |
VIKFSFGPOILCGK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)OCOC |
Canonical SMILES |
CC(C(=O)C)OCOC |
synonyms |
2-Butanone, 3-(methoxymethoxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



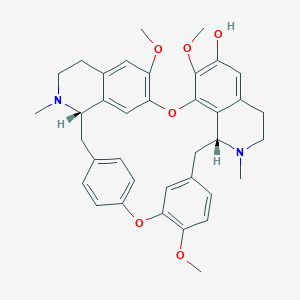
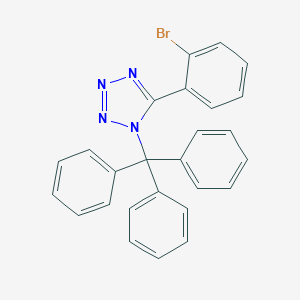
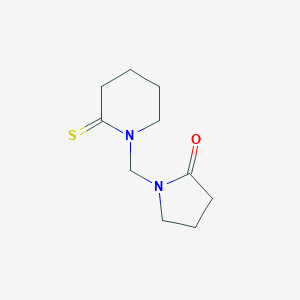
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
